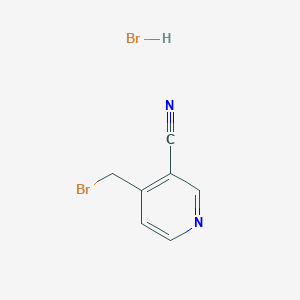![molecular formula C39H25N5 B13935534 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core linked to an indolo[3,2-b]carbazole moiety, making it a significant molecule in the study of organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-1,3,5-triazine with indolo[3,2-b]carbazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the oxidation state of the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated compounds .
科学研究应用
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron transport properties
作用机制
The mechanism of action of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In electronic applications, it functions as an electron transport material, facilitating the efficient movement of electrons through its rigid and planar structure. This property is crucial for enhancing the performance of devices like OLEDs .
相似化合物的比较
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole)
- 3-(2′-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-2-yl)-9-phenyl-9H-carbazole (PhCzTAZ)
Uniqueness
What sets 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole apart from similar compounds is its unique combination of a triazine core and an indolo[3,2-b]carbazole moiety. This structure provides enhanced electron transport properties and stability, making it particularly valuable in the development of high-performance electronic devices .
属性
分子式 |
C39H25N5 |
|---|---|
分子量 |
563.6 g/mol |
IUPAC 名称 |
11-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-phenylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-24-35-31(25-36(32)44)29-20-10-12-22-33(29)43(35)28-18-8-3-9-19-28/h1-25H |
InChI 键 |
BVBUDFHMPRODKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


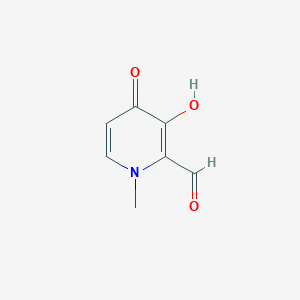
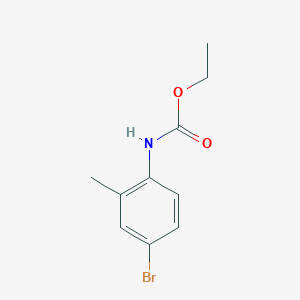
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

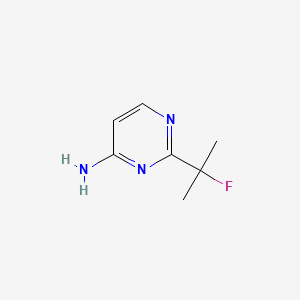
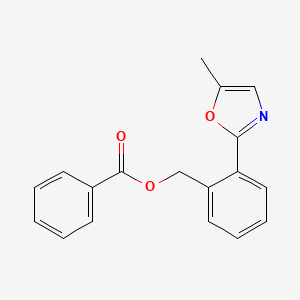
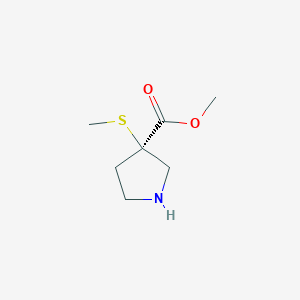
![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
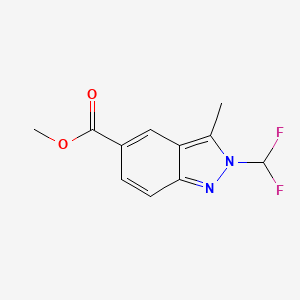
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
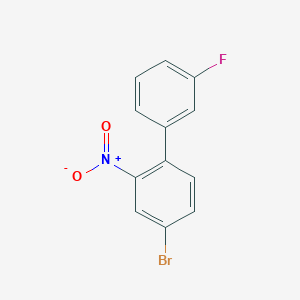
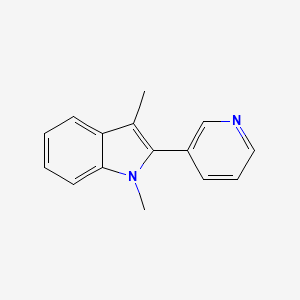
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
